

Application Notes: Utilizing Ala5-Galanin (2-11) for Selective GAL2R Studies

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Compound of Interest

Compound Name: Ala5-Galanin (2-11)

Cat. No.: B12370308

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Introduction

Galanin is a neuropeptide that exerts its effects through three G-protein coupled receptors (GPCRs): GAL1R, GAL2R, and GAL3R.[1] These receptors have distinct distributions and signaling pathways, making them attractive therapeutic targets for conditions like neuropathic pain, epilepsy, and depression.[2][3] A significant challenge in studying the galaninergic system has been the lack of stable and subtype-specific ligands.[1][4]

Ala5-Galanin (2-11) is a synthetic peptide analog of galanin that addresses this challenge. A single amino acid substitution (Serine to Alanine at position 5) in the galanin (2-11) fragment results in a ligand with high specificity for the GAL2 receptor (GAL2R).[1][4] This specificity makes **Ala5-Galanin (2-11)** an invaluable tool for researchers investigating the physiological and pathological roles of GAL2R. It acts as a full agonist at GAL2R, enabling detailed studies of its signaling and function.[1][4]

Key Applications:

- **Selective Investigation of GAL2R Signaling:** As a specific agonist, it allows for the targeted activation of GAL2R to study its downstream signaling cascades, primarily through the Gq/11 pathway leading to inositol phosphate accumulation.[2][5]
- **Competitive Radioligand Binding Assays:** Used as a 'cold' ligand to determine the binding affinity of other test compounds for GAL2R.

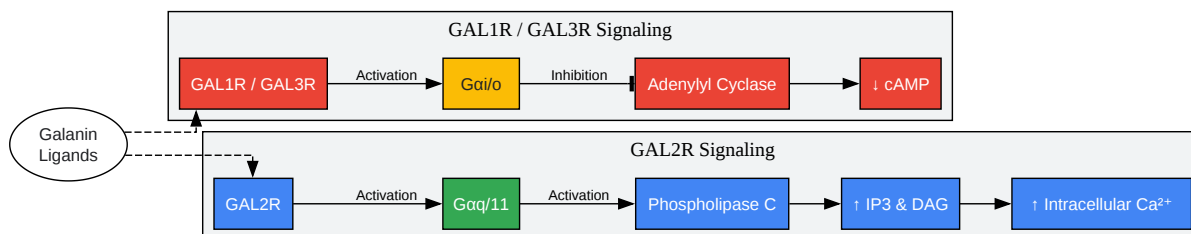
- **Functional Assays:** Characterizing the agonist or antagonist properties of novel compounds at the GAL2R.
- **Delineating Physiological Roles:** Helps to distinguish the specific biological functions of GAL2R from those of GAL1R and GAL3R in various cellular and animal models.

Quantitative Data: Binding Profile of Ala5-Galanin (2-11)

The following table summarizes the binding affinity and selectivity of **Ala5-Galanin (2-11)** for the three human galanin receptor subtypes. The data is derived from competitive radioligand binding studies using ^{125}I -galanin.

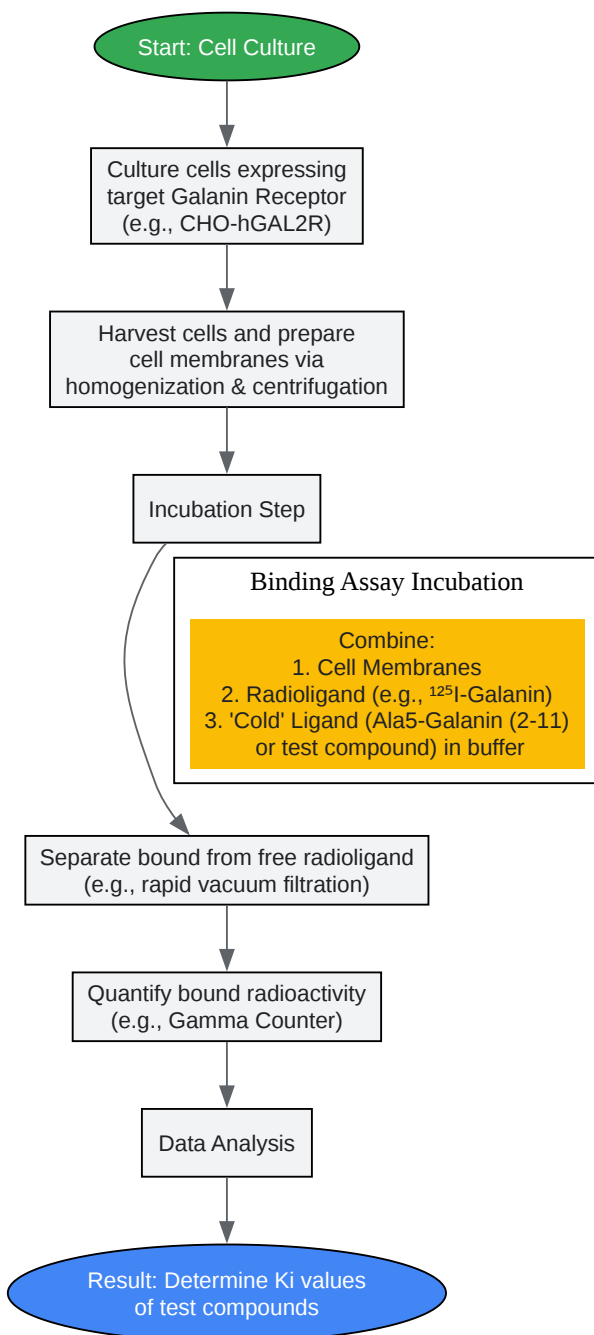
Receptor Subtype	Ligand	Binding Affinity (Ki)	Selectivity	Reference
GAL1R	Ala5-Galanin (2-11)	No binding detected (up to 0.1 mM)	>375-fold vs. GAL2R	[1][4]
GAL2R	Ala5-Galanin (2-11)	258 nM	-	[6][7][8]
GAL3R	Ala5-Galanin (2-11)	No binding detected (up to 0.1 mM)	>375-fold vs. GAL2R	[1][4]

Visualized Signaling Pathways and Workflows

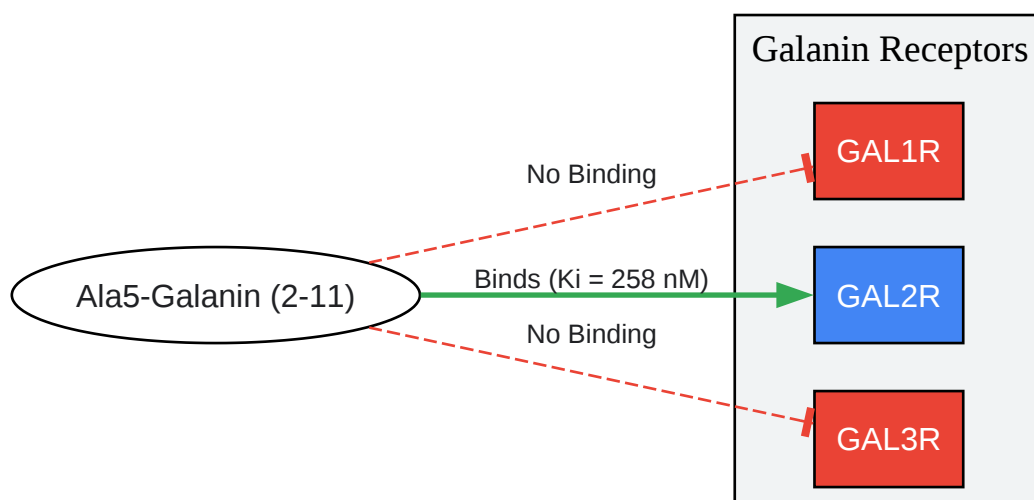


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Caption: Overview of primary galanin receptor signaling pathways.

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Caption: Experimental workflow for a competitive radioligand binding assay.



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Caption: Binding selectivity of **Ala5-Galanin (2-11)**.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for GAL2R

This protocol describes a method to determine the binding affinity of a test compound for the human GAL2R using **Ala5-Galanin (2-11)** as a reference competitor and ^{125}I -galanin as the radioligand.

Materials:

- Cells: CHO-K1 or HEK293 cells stably expressing the human GAL2 receptor (hGAL2R).
- Radioligand: ^{125}I -Galanin (porcine).
- Reference Competitor: **Ala5-Galanin (2-11)**.
- Test Compound: Compound of interest, dissolved appropriately.
- Buffers:
 - Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl_2 , 1 mM EDTA.

- Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
- Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/C), gamma counter.

Methodology:

- Cell Membrane Preparation:
 - Culture CHO-hGAL2R cells to confluency.
 - Harvest cells, wash with ice-cold PBS, and centrifuge.
 - Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.
 - Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
 - Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C.
 - Discard the supernatant, resuspend the membrane pellet in Binding Buffer, and determine protein concentration (e.g., Bradford assay). Store aliquots at -80°C.
- Competitive Binding Assay:[\[1\]](#)[\[4\]](#)
 - In a 96-well plate, set up the assay in triplicate.
 - Add 50 µL of Binding Buffer for total binding wells.
 - Add 50 µL of a high concentration of unlabeled galanin (e.g., 1 µM) for non-specific binding (NSB) wells.
 - Add 50 µL of serial dilutions of the test compound or **Ala5-Galanin (2-11)** for competition wells.
 - Add 50 µL of ¹²⁵I-Galanin diluted in Binding Buffer to all wells (final concentration typically 0.1-0.5 nM).
 - Add 100 µL of the cell membrane preparation (typically 10-20 µg protein/well) to all wells.

- Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
- Separation and Counting:
 - Pre-soak glass fiber filters in 0.5% polyethyleneimine.
 - Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filters.
 - Wash the filters three times with ice-cold Binding Buffer.
 - Place the filters in tubes and measure the radioactivity using a gamma counter.
- Data Analysis:
 - Calculate the percentage of specific binding for each concentration of the competitor.
 - Plot the percentage of specific binding against the log concentration of the competitor.
 - Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Functional Assay - Inositol Phosphate (IP) Accumulation

This protocol determines the functional agonist activity of **Ala5-Galanin (2-11)** at GAL2R, which primarily signals through the Gq/11 pathway to stimulate phospholipase C and subsequent IP production.^{[4][9]}

Materials:

- Cells: CHO-K1 or HEK293 cells stably expressing hGAL2R.
- Labeling Agent: myo-[³H]inositol.

- Ligand: **Ala5-Galanin (2-11)** or other test agonists.
- Buffers/Reagents:
 - Labeling Medium: Inositol-free DMEM supplemented with 10% dialyzed FBS.
 - Stimulation Buffer: HBSS or serum-free medium containing 10 mM LiCl.
 - Lysis Buffer: 10 mM formic acid.
- Equipment: 24-well or 48-well cell culture plates, anion-exchange chromatography columns (e.g., Dowex AG1-X8), liquid scintillation counter.

Methodology:

- Cell Seeding and Labeling:
 - Seed CHO-hGAL2R cells into multi-well plates and grow to ~80% confluency.
 - Replace the medium with Labeling Medium containing myo-[³H]inositol (e.g., 1 µCi/mL).
 - Incubate for 18-24 hours to allow for incorporation of the label into the cell membrane as phosphoinositides.[4]
- Ligand Stimulation:
 - Wash the cells with pre-warmed Stimulation Buffer.
 - Add Stimulation Buffer containing various concentrations of **Ala5-Galanin (2-11)** or the test compound to the wells.
 - Incubate for 30-60 minutes at 37°C. LiCl is included to inhibit inositol monophosphatases, leading to the accumulation of IP metabolites.
- Extraction of Inositol Phosphates:
 - Aspirate the stimulation buffer and lyse the cells by adding ice-cold 10 mM formic acid.
 - Incubate on ice for 30 minutes.

- Collect the lysates.
- Quantification:
 - Apply the cell lysates to anion-exchange columns.
 - Wash the columns to remove free myo-[³H]inositol.
 - Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
 - Measure the radioactivity of the eluate using a liquid scintillation counter.
- Data Analysis:
 - Plot the measured radioactivity (counts per minute) against the log concentration of the agonist.
 - Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value and the maximum response (E_{max}). This will confirm the agonistic activity of **Ala5-Galanin (2-11)**.^[9]

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